Boc-pro-pro-pro-pro-OH
Overview
Description
Comprehensive Analysis of “Boc-pro-pro-pro-pro-OH”
The compound "Boc-pro-pro-pro-pro-OH" refers to a peptide that is protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group and consists of a sequence of proline (Pro) amino acids. The Boc group is commonly used in peptide synthesis to protect the amino group during the coupling of amino acids to prevent unwanted side reactions .
Synthesis Analysis
The synthesis of peptides similar to "Boc-pro-pro-pro-pro-OH" typically involves standard peptide coupling techniques. For instance, the peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH was synthesized by coupling N-Boc-L-Pro-dehydro-Phe to glycine . Similarly, Boc-Pro-Leu-Ψ(NH-SO2)-Gly-NH2 was synthesized as a pseudopeptide incorporating an NH-SO2 junction . These methods could be adapted to synthesize the peptide by sequentially coupling Boc-protected proline units.
Molecular Structure Analysis
The molecular structure of peptides containing proline and Boc groups has been extensively studied. For example, the crystal structure of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH revealed a β-turn II conformation stabilized by an intramolecular hydrogen bond . The proline residue adopts a Cγ-exo conformation, which is common for proline-containing peptides . These findings suggest that "Boc-pro-pro-pro-pro-OH" would likely exhibit similar structural features due to the presence of multiple proline residues.
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions, as demonstrated in the synthesis of oligoribonucleotides where the Boc group was used as a 2'-OH-protecting group and removed by 4n HCl/dioxane . The proline residues in "Boc-pro-pro-pro-pro-OH" may undergo reactions typical for amino acids, such as amide bond formation during peptide synthesis or participation in cyclization reactions to form proline-rich cyclic peptides.
Physical and Chemical Properties Analysis
The physical and chemical properties of "Boc-pro-pro-pro-pro-OH" would be influenced by the Boc group and the proline residues. The Boc group is known to be stable under basic and neutral conditions but can be cleaved under acidic conditions . Proline is a unique amino acid with a secondary amine, which can affect the peptide's solubility and conformation. The presence of multiple proline residues would likely increase the rigidity of the peptide chain and could influence its overall conformation and stability .
Scientific Research Applications
Synthesis and Labeling
- Synthesis of Tritium-Labeled Peptides: Boc-Pro-Pro-Pro-Pro-OH derivatives, such as Boc-Δ3Pro-Pro-Ile-OBzl and Boc-Pro-Δ3Pro-Ile-OBzl, were synthesized for preparing tritium-labeled peptides. These derivatives are important in the study of peptide behavior and structure under various conditions (Shevchenko et al., 2010).
Ionic Liquids and Peptide Synthesis
- Novel Proline-Based Imidazolium Ionic Liquids: Boc-Pro-Pro-Pro-Pro-OH was used in synthesizing novel proline functionalized dipeptide imidazolium ionic liquids (DPILs). These ionic liquids have potential applications in various fields including chemistry and materials science (Chaubey, Patra, & Mishra, 2020).
Bioactive Complexes
- Bioactive Gold(I) Complexes: Boc-Pro-Pro-Pro-Pro-OH derivatives were used in the preparation of bioactive gold(I) complexes. These complexes have shown potential in anticancer therapies, demonstrating cytotoxic activity against various tumor cell lines (Gutiérrez, Cativiela, Laguna, & Gimeno, 2016).
Peptide Crystal Structure
- Crystal Structure Studies: Boc-Pro-Pro-Pro-Pro-OH and its derivatives have been used in crystallography to understand the structure and properties of peptides. These studies are crucial in the development of new peptides and understanding their interactions (Yamada, Tanaka, & Ashida, 1981).
Green Chemistry in Peptide Synthesis
- Chemo-Enzymatic Synthesis of Peptides: Boc-Pro-Pro-Pro-Pro-OH has been involved in the chemo-enzymatic synthesis of peptides like Endomorphin-1, a process that is more environmentally friendly and efficient compared to traditional methods (Sun et al., 2011).
Peptide Bonding and Coupling
- Mixed Anhydride Coupling Reactions: Boc-Pro-Pro-Pro-Pro-OH plays a role in peptide coupling reactions, an essential process in peptide synthesis. These methods are fundamental in the creation of complex peptides for research and therapeutic purposes (Prasad, Iqbal, & Urry, 2009).
Synthesis of Polypeptides
- Synthesis of Sequential Polypeptides: Boc-Pro-Pro-Pro-Pro-OH is used in the synthesis of monodisperse-sequential polypeptides. This process is crucial for understanding protein folding and for the development of new biomaterials (Narita et al., 1984).
Study of Peptide Hormones
- Synthesis of Peptide Hormones and Analogs: Boc-Pro-Pro-Pro-Pro-OH derivatives are used in synthesizing peptide hormones and their analogs. These compounds are important for studying the physiological effects of hormones in various organisms (Hlaváček et al., 2009).
Antimicrobial Peptides
- Synthesis of Antimicrobial Peptides: The compound has been used in the total synthesis of natural cyclopolypeptides with antimicrobial activity. Such research is crucial in the development of new antibiotics and treatments for infectious diseases (Dahiya & Gautam, 2010).
Protein and Enzyme Studies
- Studies on Protein and Enzyme Interactions: Boc-Pro-Pro-Pro-Pro-OH derivatives have been used to understand the interactions and functions of various proteins and enzymes, which are critical for biochemical research and drug development (Various Authors, 1969-2009).
properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O7/c1-25(2,3)36-24(35)29-15-6-10-18(29)22(32)27-13-4-8-16(27)20(30)26-12-5-9-17(26)21(31)28-14-7-11-19(28)23(33)34/h16-19H,4-15H2,1-3H3,(H,33,34)/t16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYRONDCOJJQA-VJANTYMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-pro-pro-pro-pro-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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